Home > Products > Screening Compounds P32716 > Daclatasvir SRRS Isomer-d6
Daclatasvir SRRS Isomer-d6 -

Daclatasvir SRRS Isomer-d6

Catalog Number: EVT-1502813
CAS Number:
Molecular Formula: C₄₀H₄₄D₆N₈O₆
Molecular Weight: 744.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Daclatasvir SRRS Isomer-d6 is a chemical compound that serves as an important pharmaceutical agent, particularly in the treatment of hepatitis C virus infections. This compound is a stable isotope variant of Daclatasvir, which is an inhibitor of the hepatitis C virus non-structural protein 5A replication complex. The molecular formula for Daclatasvir SRRS Isomer-d6 is C40H50N8O6C_{40}H_{50}N_{8}O_{6}, and it possesses a unique structural configuration that enhances its efficacy and stability in therapeutic applications.

Source

Daclatasvir SRRS Isomer-d6 is derived from the original Daclatasvir compound, which was developed by Bristol-Myers Squibb. The synthesis of this specific isomer involves advanced chemical techniques that allow for isotopic labeling, which is crucial for various research applications, including pharmacokinetics and metabolic studies.

Classification

Daclatasvir SRRS Isomer-d6 falls under the classification of antiviral agents, specifically targeting the hepatitis C virus. It is categorized as a direct-acting antiviral medication due to its mechanism of action that interferes with viral replication processes.

Synthesis Analysis

Methods

The synthesis of Daclatasvir SRRS Isomer-d6 typically involves multiple steps, including:

  1. Preparation of Precursors: Starting materials are chosen based on their ability to undergo specific reactions leading to the desired structure.
  2. Isotopic Labeling: Deuterium atoms are introduced into the molecular structure during the synthesis process to create the deuterated form.
  3. Reactions: Various organic reactions such as condensation, cyclization, and functional group modifications are employed to construct the final compound.

Technical Details

The synthesis may utilize techniques such as:

Molecular Structure Analysis

Structure

The molecular structure of Daclatasvir SRRS Isomer-d6 can be represented as follows:

  • Core Structure: It includes a central bicyclic system that is characteristic of many antiviral agents, with various functional groups attached that enhance its biological activity.

Data

Key structural data includes:

  • Molecular Weight: Approximately 690.94 g/mol.
  • Chemical Formula: C40H50N8O6C_{40}H_{50}N_{8}O_{6}.
  • 3D Configuration: The compound's three-dimensional arrangement can be modeled using computational chemistry software to predict its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Daclatasvir SRRS Isomer-d6 participates in several chemical reactions relevant to its function and synthesis:

  1. Hydrolysis: In aqueous environments, certain functional groups may undergo hydrolysis, affecting stability.
  2. Oxidation-Reduction Reactions: These reactions can influence the activity of the compound in biological systems.
  3. Conjugation Reactions: The compound may form conjugates with other biomolecules, impacting its pharmacokinetics.

Technical Details

The detailed reaction pathways often involve intermediates that can be analyzed using spectroscopic methods to ensure proper synthesis and purity.

Mechanism of Action

Process

Daclatasvir SRRS Isomer-d6 acts by inhibiting the hepatitis C virus non-structural protein 5A replication complex. This inhibition disrupts viral RNA replication and assembly, leading to reduced viral load in infected individuals.

Data

Research has shown that Daclatasvir exhibits high potency against various hepatitis C virus genotypes, making it a valuable component in combination therapy regimens. Clinical studies have indicated significant improvements in sustained virological response rates among patients treated with this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

Key chemical properties include:

  • pH Stability Range: Effective within a pH range of 4 to 8.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.
Applications

Scientific Uses

Daclatasvir SRRS Isomer-d6 has several important applications in scientific research:

  1. Pharmacokinetic Studies: Used to track drug metabolism and distribution in biological systems due to its isotopic labeling.
  2. Mechanistic Studies: Helps elucidate the mechanisms by which antiviral agents inhibit viral replication processes.
  3. Therapeutic Development: Serves as a model compound for developing new antiviral therapies targeting hepatitis C virus and potentially other viral infections.
Structural Characterization and Chemical Identity

Molecular Structure and Isotopic Labeling Configuration

Daclatasvir SRRS Isomer-d6 (CAS: 1009117-26-3) is a deuterated analog of the NS5A inhibitor daclatasvir, featuring six deuterium atoms at two methyl ester groups. Its molecular formula is C40D6H44N8O6, with a molecular weight of 744.912 g/mol [3] [7]. The isotopic labeling occurs at the methoxy groups of the carbamate functionalities, specifically as trideuteriomethyl moieties (-OCD<sub>3</sub>). This modification replaces all hydrogen atoms in the methyl groups (-OCH3) of the parent compound with deuterium [5] [7]. The structural integrity of the core scaffold—comprising bis-imidazolyl biphenyl linked to chiral pyrrolidine and valine analogs—remains unchanged [6] [9].

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC40D6H44N8O6
Molecular Weight744.912 g/mol
CAS Number1009117-26-3
Deuterium PositionsTwo -OCD3 groups
InChI KeyFKRSSPOQAMALKA-GXBFPSLASA-N

Stereochemical Analysis of SRRS Isomerism

The SRRS designation specifies the absolute configuration at four chiral centers:

  • C11 and C32: (S)-configured pyrrolidine carbons
  • C34 and C1': (R)-configured carbons of the valine-derived side chains [6] [9] [10]

This stereoisomer is one of eight possible diastereomers of daclatasvir. The SRRS configuration is critical for maintaining the spatial orientation required for NS5A binding, distinguishing it from isomers like the RSSR (CAS: 1009107-27-0) or RRRR (CAS: 1417333-58-4) variants [9] [10]. The stereochemical descriptor "SRRS" explicitly defines the sequence of chiral centers as S,R,R,S when traversing the molecule’s backbone [6] [10].

Comparative Structural Analysis with Parent Compound (Daclatasvir)

Compared to non-deuterated daclatasvir (C40H50N8O6, MW: 738.88 g/mol), the SRRS Isomer-d6 exhibits:

  • Mass Difference: +6 Da due to deuterium substitution [4] [5]
  • Chemical Stability: Enhanced metabolic stability at the carbamate sites, attributed to the kinetic isotope effect (KIE) of deuterium [5]
  • Stereochemical Identity: Identical SRRS configuration as the non-deuterated SRRS isomer (CAS: 1009117-26-3) [6] [9]

The biphenyl-bisimidazole core and hydrogen-bonding motifs remain unaltered, preserving the pharmacophore’s topology [6] [9].

Table 2: Structural Comparison with Parent Compound

PropertyDaclatasvir SRRS Isomer-d6Non-Deuterated Daclatasvir
Molecular FormulaC40D6H44N8O6C40H50N8O6
Molecular Weight744.912 g/mol738.88 g/mol
Chiral Centers4 (SRRS configuration)4 (SRRS configuration)
Key Modifications-OCD3 groups-OCH3 groups

Spectroscopic Elucidation (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H-NMR:
  • Absence of signals at δ ~3.6–3.7 ppm (methyl protons of -OCH3 in non-deuterated analog) [4] [7]
  • Distinct downfield shifts for pyrrolidine Hα protons (δ 4.2–4.5 ppm) due to anisotropic effects [7]
  • 13C-NMR:
  • Triplet signal at δ ~54 ppm (JCD = 20 Hz) for -CD3 carbons [7]
  • Biphenyl C1/C1' resonances at δ 140 ppm [4]

Mass Spectrometry (MS)

  • High-Resolution MS: Molecular ion peak at m/z 745.91 [M+H]+ confirms molecular weight [7]
  • Fragmentation Pattern:
  • Characteristic cleavage at carbamate linkages yielding ions at m/z 512.3 (bis-imidazole biphenyl-pyrrolidine + valine-d3) [5]
  • Loss of -OCD3 groups (m/z 689.85) [7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Stretch vibrations at:
  • 2110 cm−1 (C-D bonds, weak intensity) [4]
  • 1740 cm−1 (C=O, carbamate/amide)
  • 1665 cm−1 (C=N, imidazole) [4]

Table 3: Key Spectroscopic Signatures

TechniqueKey SignalsStructural Assignment
1H-NMRδ 4.2–4.5 ppm (multiplet)Hα of chiral valine/pyrrolidine
No signal at δ 3.6–3.7 ppm-OCH3 → -OCD3 substitution
MSm/z 745.91 [M+H]+Molecular ion
m/z 689.85Loss of two -OCD3 groups
FT-IR2110 cm−1C-D stretch
1740 cm−1C=O (carbamate)

Table 4: Standardized Nomenclature of Daclatasvir SRRS Isomer-d6

Nomenclature TypeNameSource
IUPAC Nametrideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate [3] [7]
Systematic NameMethyl N-[(2S)-1-[(2R)-2-[5-(4'-{2-[(2R)-1-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate-d3 [4] [9]
SynonymsDaclatasvir SRRS Isomer-d6; Daclatasvir-d6 (SRRS configuration); TR-D101522 [7] [9]

Properties

Product Name

Daclatasvir SRRS Isomer-d6

Molecular Formula

C₄₀H₄₄D₆N₈O₆

Molecular Weight

744.91

Synonyms

N,N’-[[1,1’-Biphenyl]-4,4’-diylbis[1H-imidazole-5,2-diyl-(2R)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C’-Dimethyl Ester-d6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.